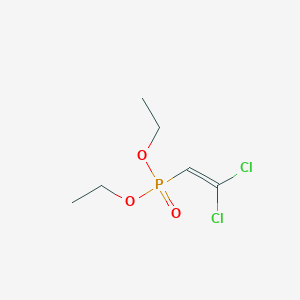

Diethyl (2,2-dichloroethenyl)phosphonate

Description

Properties

CAS No. |

54557-45-8 |

|---|---|

Molecular Formula |

C6H11Cl2O3P |

Molecular Weight |

233.03 g/mol |

IUPAC Name |

1,1-dichloro-2-diethoxyphosphorylethene |

InChI |

InChI=1S/C6H11Cl2O3P/c1-3-10-12(9,11-4-2)5-6(7)8/h5H,3-4H2,1-2H3 |

InChI Key |

WVOPGFJPXTWOLC-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C=C(Cl)Cl)OCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of diethyl (2,2-dichloroethenyl)phosphonate typically involves the reaction of diethyl phosphite with 1,1-dichloroethylene under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Diethyl (2,2-dichloroethenyl)phosphonate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atoms.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Hydrolysis: It can hydrolyze to form phosphonic acids and other derivatives

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions include phosphonic acids, phosphonates, and other organophosphorus compounds .

Scientific Research Applications

Diethyl (2,2-dichloroethenyl)phosphonate has several scientific research applications:

Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biological Studies: The compound is studied for its potential biological activities and interactions with enzymes and proteins.

Industrial Applications: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl (2,2-dichloroethenyl)phosphonate involves its interaction with molecular targets such as enzymes and proteins. It can act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other reactive species .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogs and Substitution Effects

Diethyl (Dichloromethyl)phosphonate (CAS 3167-62-2)

- Structure : Contains a dichloromethyl group instead of dichloroethenyl.

- Synthesis : Prepared via reactions involving dichloroacetylene or halogenated precursors under controlled conditions .

- Application : Used in the synthesis of alkynes (e.g., 4-methoxyphenylacetylene) through elimination reactions .

- Key Difference : The dichloromethyl group facilitates nucleophilic substitution, whereas the dichloroethenyl group in the target compound enables conjugate addition or cycloaddition pathways .

Diethyl (2-Chloroethyl)phosphonate (CAS 10419-79-1)

- Structure : Features a 2-chloroethyl chain.

- Properties : Density = 1.1570 g/cm³ at 20°C; molecular formula = C₆H₁₄ClO₃P .

- Reactivity : The chloroethyl group undergoes nucleophilic displacement or elimination, contrasting with the conjugated system of the dichloroethenyl variant .

Dichlorvos (2,2-Dichloroethenyl Dimethyl Phosphate)

- Structure : A phosphate ester with a 2,2-dichloroethenyl group.

- Stability : Thermally labile; decomposes to chloral and dimethyl phosphonate under GC conditions .

- Comparison : Dichlorvos shares the dichloroethenyl motif but differs in the central phosphorus moiety (phosphate vs. phosphonate), leading to distinct hydrolytic and thermal stability profiles .

Physicochemical Properties

| Compound | logP | PSA (Ų) | Molecular Weight | Key Feature |

|---|---|---|---|---|

| Diethyl (2,2-dichloroethenyl)phosphonate | ~4.42* | 45.34 | ~256.5 (calc.) | High lipophilicity, electrophilic ethenyl |

| Diethyl (2-chloroethyl)phosphonate | N/A | 45.34 | 200.60 | Chloroethyl chain |

| Dichlorvos | 1.28 | 63.19 | 220.98 | Phosphate ester, thermal lability |

*Estimated from analog data in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.